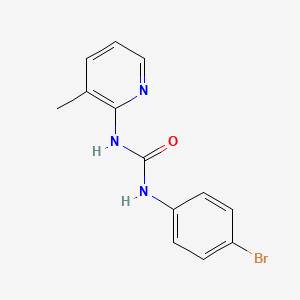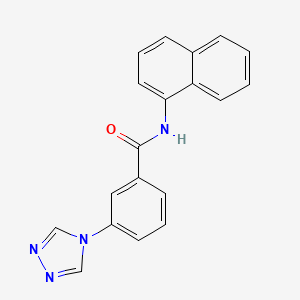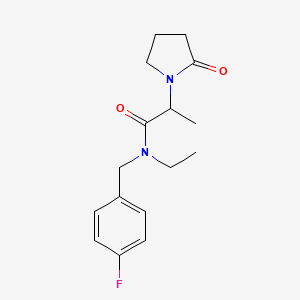
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as BM212, is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. BM212 belongs to the class of compounds known as pyridinyl ureas, which have been found to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to inhibit the growth and formation of biofilms, which are communities of microorganisms that can cause infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to have a broad range of biological activities, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments. One limitation is that the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively tested in vivo, which means that its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research could be to further investigate the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea and identify the specific enzymes and pathways that it targets. Another area of research could be to test the efficacy of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in vivo, using animal models of cancer and infection. Finally, researchers could explore the potential of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-bromoaniline with 3-methyl-2-pyridinyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a variety of biological activities, including antitumor, antifungal, and antibacterial properties. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to be effective against a range of fungal and bacterial infections, including those caused by Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGROTRMXWWAEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)


![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)

![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)